N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 886900-13-6
VCID: VC4748642
InChI: InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18)
SMILES: C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide

CAS No.: 886900-13-6

Cat. No.: VC4748642

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide - 886900-13-6

Specification

CAS No. 886900-13-6
Molecular Formula C12H13N3O3
Molecular Weight 247.254
IUPAC Name N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide
Standard InChI InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18)
Standard InChI Key BJPPAGALAZEXBC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO

Introduction

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is a complex organic compound characterized by its unique structural features, which include a cyanophenyl group and a hydroxypropyl group linked via an oxalamide bond. This compound has garnered interest in various scientific fields, including organic chemistry, medicinal chemistry, and material science due to its potential applications.

Synthesis and Chemical Reactions

The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide involves a multi-step process that ensures high purity and yield of the desired compound. The method typically involves the reaction of amines with oxalyl chloride under controlled conditions to prevent side reactions.

Reaction Conditions

  • Reagents: Amines and oxalyl chloride are key reagents.

  • Conditions: Controlled temperature and solvent choice are crucial for optimal yield and purity.

Mechanism of Action and Biological Activity

The mechanism of action for N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with biological macromolecules such as enzymes and proteins. Upon binding to these targets, it may modulate their activity, potentially influencing biochemical pathways relevant to therapeutic applications.

Potential Applications

  • Therapeutic Applications: The compound's ability to interact with enzymes and proteins suggests potential therapeutic applications, although detailed studies are required to elucidate specific interactions and pathways involved in its biological effects.

Analytical Techniques

Relevant analyses such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) provide further insights into the structural characteristics of N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide.

Analytical Data

TechniquePurpose
NMRStructural Confirmation
IRFunctional Group Identification
MSMolecular Weight Determination

Scientific Applications

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide has several scientific applications across organic chemistry, medicinal chemistry, and material science. Its unique structure and potential biological activity make it a compound of interest for further research.

CAS Number

  • CAS No.: 656830-26-1.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator